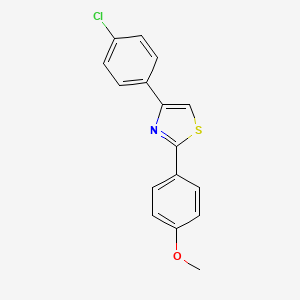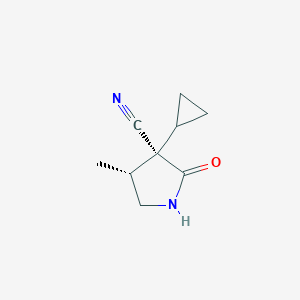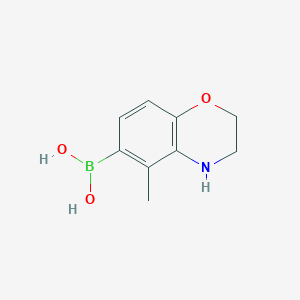
B-(3,4-Dihydro-5-methyl-2H-1,4-benzoxazin-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is a boronic acid derivative that features a benzo[b][1,4]oxazine ring system. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide to form the oxazine ring . The resulting intermediate can then be subjected to borylation reactions to introduce the boronic acid group.
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and mild reaction conditions . These methods can be adapted for the production of (5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid by using appropriate starting materials and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
(5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxazine ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as sodium borohydride.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid has several scientific research applications:
Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with biological targets.
Industry: Used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds . The oxazine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid
- Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)boronic acid
Uniqueness
(5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is unique due to the presence of the methyl group at the 5-position of the oxazine ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications compared to similar compounds.
Eigenschaften
Molekularformel |
C9H12BNO3 |
|---|---|
Molekulargewicht |
193.01 g/mol |
IUPAC-Name |
(5-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO3/c1-6-7(10(12)13)2-3-8-9(6)11-4-5-14-8/h2-3,11-13H,4-5H2,1H3 |
InChI-Schlüssel |
XXIXADJODUOAJB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C2=C(C=C1)OCCN2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


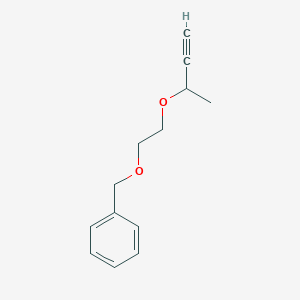

![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)
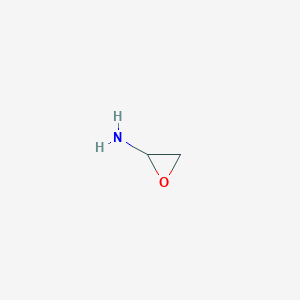
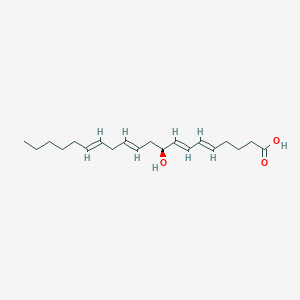
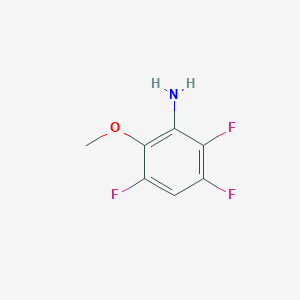
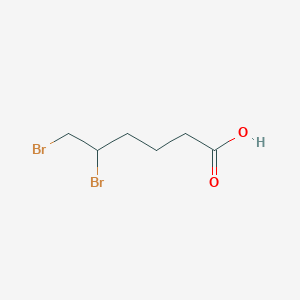

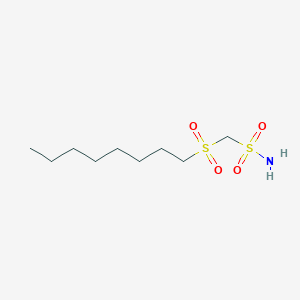
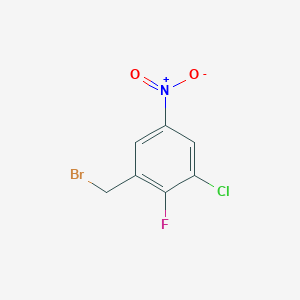
![7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B13892342.png)
![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)
